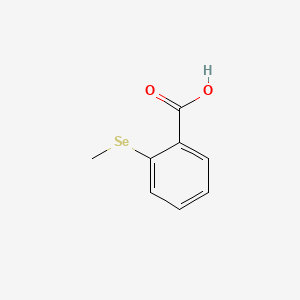

o-(Methylseleno)benzoic acid

Description

o-(Methylseleno)benzoic acid is a selenium-containing derivative of benzoic acid, characterized by a methylseleno (-SeCH₃) substituent at the ortho position of the benzene ring. This structural modification confers unique physicochemical and biological properties compared to unsubstituted benzoic acid or other substituted analogues. Selenium’s distinct electronegativity, polarizability, and redox activity make this compound relevant in pharmaceutical and materials chemistry, particularly in catalysis, antioxidant applications, and as a precursor in organic synthesis .

Properties

CAS No. |

6547-08-6 |

|---|---|

Molecular Formula |

C8H8O2Se |

Molecular Weight |

215.12 g/mol |

IUPAC Name |

2-methylselanylbenzoic acid |

InChI |

InChI=1S/C8H8O2Se/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) |

InChI Key |

QWLIHSCHURTGJX-UHFFFAOYSA-N |

SMILES |

C[Se]C1=CC=CC=C1C(=O)O |

Canonical SMILES |

C[Se]C1=CC=CC=C1C(=O)O |

Other CAS No. |

6547-08-6 |

Related CAS |

22262-18-6 (hydrochloride salt) |

Synonyms |

methylseleno-2-benzoic acid methylseleno-2-benzoic acid, sodium salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Extraction and Solubility Properties

Benzoic acid derivatives exhibit varying extraction efficiencies based on substituents. For instance:

- Benzoic acid and phenol are extracted rapidly (>98% in <5 minutes) via emulsion liquid membranes due to high distribution coefficients (m) linked to their lipophilicity and membrane-phase solubility .

- Acetic acid, with a lower m value, shows slower extraction but achieves comparable efficiency at longer contact times due to pH-dependent conversion to non-transportable forms .

However, selenium’s larger atomic radius may reduce effective diffusivity relative to smaller substituents like -CH₃ or -Cl.

Table 1: Comparative Extraction Properties

*Predicted based on substituent effects.

Toxicity and QSTR Modeling

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . For example:

- Zero-order connectivity index (0JA) and first-order index (1JA) influence toxicity, with cross-factor JB = 0JA × 1JA being critical .

- Substituents like halogens or nitro groups increase toxicity, while hydrophilic groups (e.g., -OH) reduce it.

However, selenium’s antioxidant properties could mitigate oxidative stress, complicating direct predictions.

Table 2: Toxicity Comparison of Benzoic Acid Derivatives

| Compound | Substituent | Oral LD₅₀ (mg/kg, mice) | Key QSTR Parameters |

|---|---|---|---|

| Benzoic acid | -H | 1,700–2,500 | Low 0JA, 1JA |

| o-Hydroxybenzoic acid | -OH | ~900 | Moderate 0JA, 1JA |

| o-Chlorobenzoic acid | -Cl | ~500 | High 0JA, 1JA |

| This compound* | -SeCH₃ | ~300–600 (predicted) | High JB factor |

*Predicted using QSTR trends .

Stability and Environmental Impact

- Benzoic acid : Degrades readily in water but persists in acidic conditions .

- o-Benzoyl benzoic acid : Stable under standard conditions but requires precautions for disposal due to ecological risks .

Predicted Stability of this compound: Selenium’s susceptibility to oxidation may reduce environmental persistence.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing o-(Methylseleno)benzoic acid with high purity?

- Methodology : Use nucleophilic substitution reactions involving selenomethanol and o-halobenzoic acid derivatives (e.g., o-bromobenzoic acid). Optimize reaction conditions (temperature: 80–100°C, solvent: DMF or THF, catalyst: CuI) to enhance yield .

- Characterization : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and validate using H/C NMR (δ ~2.5 ppm for Se-CH, δ ~170 ppm for -COOH) .

Q. How can researchers verify the stability of this compound under varying pH conditions?

- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) or LC-MS to track selenide oxidation byproducts .

- Key Considerations : Include controls with inert atmospheres (N) to isolate pH effects from oxidative degradation .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound across studies?

- Analysis Framework :

- Compare experimental variables: cell lines (e.g., HEK293 vs. HeLa), assay protocols (MTT vs. ATP luminescence), and selenium speciation (selenol vs. selenoxide forms) .

- Validate using orthogonal assays (e.g., ROS scavenging assays paired with glutathione peroxidase activity measurements) to confirm mechanism-specific effects .

- Data Interpretation : Cross-reference with structural analogs (e.g., o-methylthio-benzoic acid) to isolate selenium-specific contributions .

Q. What advanced techniques are suitable for studying the coordination chemistry of this compound with transition metals?

- Methodology :

- Use X-ray absorption spectroscopy (XAS) to probe Se-metal bond distances and oxidation states.

- Pair with DFT calculations (B3LYP/6-311+G(d,p)) to model electronic structures and predict reactivity .

Q. How to design experiments to assess the compound’s pharmacokinetic profile in vivo?

- Protocol :

- Administer Se-labeled this compound to rodent models. Track biodistribution via gamma counting and metabolite profiling using LC-MS/MS .

- Include tissue-specific selenium quantification (e.g., liver, kidneys) to assess accumulation risks .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing dose-response data in cytotoxicity studies?

- Recommendations :

- Fit data to a four-parameter logistic model (IC calculation) using nonlinear regression (e.g., GraphPad Prism).

- Apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring n ≥ 3 biological replicates .

Q. How to address discrepancies in selenium quantification across analytical platforms?

- Troubleshooting :

- Cross-validate ICP-MS (detection limit: 0.1 ppb) with fluorometric assays (e.g., DAN derivatization) to rule out matrix interference .

- Pre-treat samples with microwave digestion (HNO/HO) to ensure complete selenium release .

Data Presentation Standards

Q. What guidelines should be followed when reporting crystallographic data for novel this compound derivatives?

- Requirements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.